Fludarabine Phosphate

Description

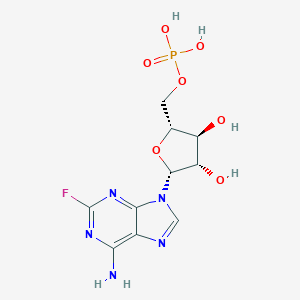

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUYCYHIANZCFB-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023060 | |

| Record name | Fludarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL) | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUDARABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

75607-67-9 | |

| Record name | Fludarabine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75607-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludarabine phosphate [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fludarabine phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fludarabine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine Phosphate (F-ara-AMP) is a synthetic purine nucleoside analog and a cornerstone chemotherapeutic agent, particularly in the treatment of hematologic malignancies like B-cell chronic lymphocytic leukemia (CLL).[1] Administered as a water-soluble prodrug, its efficacy is rooted in a multi-faceted in vitro mechanism of action that culminates in the potent inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[2][3] This technical guide provides a detailed exploration of the molecular and cellular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development.

Cellular Uptake and Metabolic Activation

The journey of this compound from an inactive prodrug to its cytotoxic form involves a critical multi-step intracellular conversion.

-

Dephosphorylation: Following administration, this compound is rapidly dephosphorylated in the plasma by serum phosphatases to its nucleoside form, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[2][4]

-

Cellular Transport: F-ara-A is then transported into the target cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1).[2]

-

Rephosphorylation to F-ara-ATP: Once inside the cell, F-ara-A undergoes sequential phosphorylation to its active triphosphate form, F-ara-ATP. This process is initiated by deoxycytidine kinase (dCK), which converts F-ara-A to its monophosphate (F-ara-AMP).[5][6] This initial step is rate-limiting for the formation of the active metabolite.[6] Subsequent phosphorylations to the diphosphate (F-ara-ADP) and finally to the triphosphate (F-ara-ATP) are carried out by other cellular kinases.[7] F-ara-ATP is the principal cytotoxic metabolite responsible for the drug's anticancer effects.[5][6]

Core Mechanisms of Cytotoxicity

The active metabolite, F-ara-ATP, exerts its cytotoxic effects through several interconnected mechanisms that primarily target the machinery of DNA replication and repair.[6]

Potent Inhibition of DNA Synthesis

The primary mechanism of F-ara-ATP is the comprehensive inhibition of DNA synthesis through the disruption of several key enzymatic processes.[5][8]

-

Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP). It competes for incorporation into the growing DNA strand by DNA polymerases α, δ, and ε.[2][5] Once incorporated, it acts as a chain terminator, preventing further DNA elongation.[2][5]

-

Inhibition of Ribonucleotide Reductase (RNR): F-ara-ATP is an effective inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis.[2][4][6] This inhibition depletes the intracellular pool of dNTPs, further hampering DNA replication and potentiating the inhibitory effect on DNA polymerases.[5]

-

Inhibition of DNA Primase: F-ara-ATP is a potent inhibitor of DNA primase, the enzyme that synthesizes short RNA primers necessary to initiate DNA replication.[6][9][10] This action blocks the very first step of DNA strand synthesis.

-

Inhibition of DNA Ligase I: F-ara-ATP also inhibits DNA ligase I, an enzyme critical for joining Okazaki fragments during lagging strand synthesis and for DNA repair pathways.[2][6][11]

Incorporation into Nucleic Acids and Induction of Apoptosis

Beyond enzyme inhibition, F-ara-ATP is also incorporated into both DNA and RNA, which is a critical event for its cytotoxicity.[4][6]

-

DNA Incorporation: Incorporation into DNA leads to the termination of the elongating strand and creates sites of DNA damage.[4][5] This damage activates cellular stress and DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[4]

-

RNA Incorporation: F-ara-ATP can also be incorporated into RNA, which disrupts RNA processing and function, further contributing to cellular dysfunction and triggering apoptosis.[4][6]

The collective result of these insults—DNA synthesis arrest, DNA damage, and RNA dysfunction—is the potent induction of apoptosis. Fludarabine-induced apoptosis is associated with the activation of caspases (including caspase-8, -9, -3, and -7), an increase in the pro-apoptotic protein Bax, and subsequent cleavage of PARP.[4][12]

Quantitative Analysis of In Vitro Activity

The potency of Fludarabine and its active metabolite has been quantified against various enzymatic targets and cell lines.

| Target / Cell Line | Parameter | Value (µM) | Reference(s) |

| Ribonucleotide Reductase | IC50 | 2 - 6 | [13] |

| DNA Primase | IC50 | ~20 (Fludarabine-TP) | [10][14] |

| KV1.3 K+ Channel | IC50 | ~0.35 | [15] |

| RPMI 8226 (Multiple Myeloma) | IC50 | ~5.4 (as 1.54 µg/mL) | [12][16] |

| MM.1S (Multiple Myeloma) | IC50 | ~47.3 (as 13.48 µg/mL) | [12][16] |

| K562 (CML) | IC50 | 0.26 | [16] |

| HCT116 (Colon Carcinoma) | IC50 | 6.6 | [16] |

| PBMC (Peripheral Blood Mononuclear Cells) | IC50 | 1.9 | [16] |

| Mahlavu (Hepatocellular Carcinoma) | IC50 | 10 | [16] |

Effects on Other Cellular Pathways

Recent research has uncovered additional mechanisms of action for Fludarabine that extend beyond DNA synthesis.

-

Inhibition of STAT1 Signaling: Fludarabine has been shown to be an inhibitor of Signal Transducer and Activator of Transcription 1 (STAT1).[12] It specifically reduces STAT1 protein and mRNA levels, thereby inhibiting cytokine-induced gene transcription.[12][17]

-

Inhibition of NF-κB Pathway: In HTLV-1-infected T-cells, Fludarabine induces apoptosis by inhibiting the NF-κB signaling pathway. It appears to block the nuclear translocation of NF-κB, leading to decreased levels of anti-apoptotic proteins like XIAP.[18]

-

Induction of Proteasome-Mediated Degradation: Fludarabine can downregulate the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO) by inducing its degradation through a proteasome-dependent pathway, a mechanism that is independent of its effects on STAT1.[19]

-

Induction of Autophagy: At low concentrations, Fludarabine can activate an autophagy response in certain cell types, which may initially serve as a survival mechanism before progressing to cell death.[1]

Key Experimental Protocols

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of Fludarabine on a cell line.

-

Cell Seeding: Seed cells (e.g., RPMI 8226, K562) in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[20]

-

Drug Treatment: Prepare serial dilutions of Fludarabine in culture medium. Remove the old medium from the wells and add 100 µL of the Fludarabine dilutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Fludarabine at various concentrations for a specified time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash cells once with cold PBS, centrifuge again, and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI) solution.[21]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: In Vitro DNA Repair Assay (Comet Assay)

This protocol measures DNA strand breaks, an indicator of damage and repair inhibition.

-

Cell Treatment: Treat lymphocytes or other target cells with a DNA-damaging agent (e.g., UV-C irradiation) to induce nucleotide excision repair.[22]

-

Fludarabine Incubation: Co-incubate or pre-incubate the cells with F-ara-A (the dephosphorylated form of Fludarabine) at desired concentrations.[22]

-

Cell Embedding: Mix a small volume of treated cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "head."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, PI).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the amount of DNA in the tail versus the head, which is proportional to the level of DNA strand breaks. Inhibition of repair will result in more persistent or increased tail moments over time compared to controls.[22]

Conclusion

The in vitro mechanism of action of this compound is a robust, multi-pronged attack on the fundamental processes of cell proliferation and survival. Its active metabolite, F-ara-ATP, serves as a powerful inhibitor of multiple key enzymes involved in DNA synthesis, leading to replication arrest. Furthermore, its incorporation into both DNA and RNA triggers DNA damage responses and ultimately drives the cell toward apoptosis. Additional effects on critical signaling pathways like STAT1 and NF-κB underscore its complex and potent cytotoxic profile. A thorough understanding of these intricate mechanisms is essential for optimizing its clinical use and for the development of novel combination therapies and next-generation nucleoside analogs.

References

- 1. Combined Effects of Fludarabine and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncology [pharmacology2000.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INTRACELLULAR DISPOSITION OF FLUDARABINE TRIPHOSPHATE IN HUMAN NATURAL KILLER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fludarabine, a Potential DNA-Dependent RNA Polymerase Inhibitor, as a Prospective Drug against Monkeypox Virus: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for Inhibition of Human Primase by Arabinofuranosyl Nucleoside Analogues Fludarabine and Vidarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fludarabine (Fludarabinum) | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]

- 17. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

- 18. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fludarabine Downregulates Indoleamine 2,3-Dioxygenase in Tumors via a Proteasome-Mediated Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 22. Inhibition of Nucleotide Excision Repair by Fludarabine in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]

Fludarabine Phosphate: An In-Depth Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine Phosphate (a water-soluble prodrug of 9-β-D-arabinofuranosyl-2-fluoroadenine or F-ara-A) is a purine nucleoside analog widely employed in the treatment of hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas. Its therapeutic efficacy is largely attributed to its ability to induce apoptosis in malignant cells. This technical guide provides a comprehensive overview of the core molecular pathways through which this compound exerts its apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of Action: A Multi-pronged Approach to Apoptosis

This compound, once administered, is rapidly dephosphorylated to fludarabine (F-ara-A), which is then transported into cells and re-phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP is the primary mediator of the drug's cytotoxic effects, which culminate in the activation of programmed cell death. The induction of apoptosis by this compound is not a linear process but rather a convergence of multiple interconnected pathways.

DNA Damage Response and p53 Activation

A primary mechanism of F-ara-ATP is the inhibition of DNA synthesis. It competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. This incorporation leads to chain termination and the stalling of replication forks, resulting in DNA strand breaks.[1] This DNA damage triggers a robust DNA Damage Response (DDR), centrally orchestrated by the tumor suppressor protein p53.

The DDR is initiated by sensor kinases such as Ataxia-Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and Checkpoint Kinase 1 (Chk1), which are activated by DNA strand breaks.[1] These kinases then phosphorylate p53 on serine 15, leading to its stabilization and accumulation in the nucleus.[2] Activated p53 acts as a transcription factor, upregulating the expression of several pro-apoptotic genes. A key target is the Fas receptor (also known as CD95 or APO-1) and its ligand, FasL.[2] The engagement of FasL with the Fas receptor on the cell surface initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[2]

Intrinsic (Mitochondrial) Apoptosis Pathway

Fludarabine also potently activates the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate.

Studies have shown that fludarabine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn cleaves and activates the executioner caspases, caspase-3 and caspase-7.[4] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Inhibition of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic genes. In many cancer cells, the NF-κB pathway is constitutively active, contributing to their resistance to apoptosis.

Fludarabine has been shown to inhibit the NF-κB signaling pathway. It achieves this by preventing the degradation of the inhibitory subunit of NF-κB, IκBα. This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and preventing the transcription of its target anti-apoptotic genes.[5] This inhibition of a key survival pathway sensitizes cancer cells to the pro-apoptotic signals induced by Fludarabine.

References

- 1. Fludarabine nucleoside induces major changes in the p53 interactome in human B-lymphoid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of a p53-mediated apoptotic pathway in quiescent lymphocytes after the inhibition of DNA repair by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synergistic apoptotic response between valproic acid and fludarabine in chronic lymphocytic leukaemia (CLL) cells involves the lysosomal protease cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fludarabine Phosphate and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine phosphate is a synthetic purine nucleotide analog that has been a cornerstone in the treatment of various hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL).[1][2] Its efficacy is rooted in its ability to disrupt DNA synthesis and induce apoptosis in both dividing and quiescent cancer cells.[3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound elicits a DNA damage response (DDR), focusing on the intricate signaling pathways and offering detailed experimental protocols for their investigation.

This compound is a prodrug that is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and re-phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[4] F-ara-ATP is the primary cytotoxic metabolite and exerts its effects through multiple mechanisms.[4]

Mechanism of Action: Inducing DNA Damage

The primary mechanism of action of fludarabine is the inhibition of DNA synthesis. F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[4] Once incorporated, F-ara-ATP terminates DNA chain elongation and inhibits DNA ligase, leading to the accumulation of DNA strand breaks.[4]

Furthermore, F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4] This inhibition depletes the intracellular pool of deoxynucleotides, further hampering DNA replication and repair. The incorporation of fludarabine into RNA also contributes to its cytotoxicity by inhibiting RNA processing and function.[4] The culmination of these events is the induction of significant DNA damage, which triggers a robust cellular DNA damage response.

Quantitative Data on Fludarabine Activity

The cytotoxic and apoptotic effects of fludarabine have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Assay | Duration (h) | Reference |

| RPMI 8226 | Multiple Myeloma | 1.54 | ~5.4 | MTT | Not Specified | [4][5] |

| MM.1S | Multiple Myeloma | 13.48 | ~47.3 | MTT | Not Specified | [4][5] |

| MM.1R | Multiple Myeloma | 33.79 | ~118.5 | MTT | Not Specified | [4][5] |

| U266 | Multiple Myeloma | 222.2 | ~779.2 | MTT | Not Specified | [4][5] |

| KM3 | Multiple Myeloma | 0.36 | ~1.26 | MTT | 24 | [6] |

| K562 | Chronic Myelogenous Leukemia | Not Specified | 3.33 | Clonogenic Survival | 4 | [7] |

| A549 | Lung Adenocarcinoma | Not Specified | 47.44 | MTT | 72 | [3] |

| CCRF-CEM | T-cell Lymphoblastic Leukemia | Not Specified | 19.49 | MTT | 72 | [3] |

| HCT-116 | Colorectal Carcinoma | Not Specified | 6.6 | SRB | 72 | [3] |

| HeLa | Cervical Cancer | Not Specified | 16 | MTT | Not Specified | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 20 | SRB | 72 | [3] |

| Huh-7 | Hepatocellular Carcinoma | Not Specified | 30 | SRB | 72 | [3] |

| Cell Type | Condition | Treatment | Duration (h) | Apoptotic Cells (%) | Reference |

| B-CLL cells | Patient-derived | 1 µM/ml Fludarabine | 48 | 14.78 ± 7.83 | [8] |

| Normal PBLs | Healthy donors | 1 µM/ml Fludarabine | 48 | 9.99 ± 5.60 | [8] |

| B-CLL cells | Patient-derived | 10⁻⁶ M Fludarabine | 48 | Annexin V expression increased from 4.43 ± 3.17 to 19.73 ± 9.0 | [9] |

DNA Damage Response Signaling Pathways

The DNA damage induced by fludarabine activates a complex network of signaling pathways designed to sense the damage, arrest the cell cycle to allow for repair, and, if the damage is irreparable, trigger apoptosis. The central players in this response are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Fludarabine-Induced DNA Damage Response Overview

ATM/ATR Signaling Cascade

Fludarabine-induced DNA strand breaks and replication stress lead to the activation of the ATM and ATR kinases.[10][11] These kinases phosphorylate a plethora of downstream targets to orchestrate the cellular response.

p53-Mediated Apoptosis

A critical downstream effector of the ATM/ATR pathway is the tumor suppressor protein p53.[10][11] Upon phosphorylation by ATM and ATR, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of fludarabine on DNA damage response signaling.

Western Blotting for Phosphorylated ATM (Ser1981)

Objective: To detect and quantify the phosphorylation of ATM at Serine 1981, a key indicator of its activation.

Materials:

-

Cells treated with fludarabine or control.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibody: Rabbit anti-phospho-ATM (Ser1981).

-

Primary antibody: Mouse anti-ATM (total ATM).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Cell Lysis: Lyse fludarabine-treated and control cells in lysis buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM (Ser1981) and total ATM overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated ATM to total ATM.

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips and treated with fludarabine or control.

-

4% paraformaldehyde in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG.

-

DAPI stain.

-

Antifade mounting medium.

-

Fluorescence microscope.

Protocol:

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody for 1 hour in the dark.

-

Washing: Wash three times with PBST.

-

Counterstaining: Stain nuclei with DAPI for 5 minutes.

-

Mounting: Mount coverslips onto slides using antifade medium.

-

Imaging and Quantification: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.[6][12][13]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following fludarabine treatment.[1][4][14][15][16]

Materials:

-

Cells treated with fludarabine or control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Protocol:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of fludarabine on cell cycle distribution.[2][3][5][8][9]

Materials:

-

Cells treated with fludarabine or control.

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Protocol:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash cells with PBS to remove ethanol.

-

Staining: Resuspend cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][3][5][9]

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the DNA damage response to fludarabine.

Conclusion

This compound remains a critical therapeutic agent, and a thorough understanding of its induction of the DNA damage response is paramount for optimizing its clinical use and for the development of novel combination therapies. This guide has provided a comprehensive overview of the key signaling pathways involved, quantitative data on its activity, and detailed experimental protocols to facilitate further research in this area. The continued investigation into the intricate molecular sequelae of fludarabine-induced DNA damage will undoubtedly pave the way for improved cancer therapies.

References

- 1. Induction of "in vitro" apoptosis by fludarabine in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Modulation of IL-4 level by fludarabine and its relation to apoptosis in chronic B-cell lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Analysis of Data on Fludarabine, Cyclophosphamide, and Rituximab Chemoimmunotherapy for Chronic Lymphocytic Leukemia Shows High Patient Heterogeneity and the Need for More Consideration of Individualized Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Prognostication of DNA Damage Response Protein Expression Patterns in " by Ti'ara L Griffen, Fieke W Hoff et al. [digitalcommons.library.tmc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Proteomic Analysis Reveals a Novel Therapeutic Strategy Using Fludarabine for Steroid-Resistant Asthma Exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fludarabine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine phosphate (2-F-ara-AMP) is a synthetic purine nucleotide analog that has become a cornerstone in the treatment of various hematological malignancies, most notably B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1][2] As a prodrug, its therapeutic efficacy is contingent upon its cellular uptake and subsequent metabolic activation to its cytotoxic form. A comprehensive understanding of these processes is paramount for optimizing its clinical use, overcoming drug resistance, and designing novel therapeutic strategies. This technical guide provides a detailed overview of the cellular transport, metabolic conversion, and mechanism of action of this compound, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Cellular Uptake of Fludarabine

This compound, being a charged molecule, does not readily diffuse across the cell membrane. Instead, it is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[3][4][5] The cellular uptake of F-ara-A is a critical determinant of its pharmacological activity and is primarily mediated by specialized nucleoside transporters embedded in the plasma membrane.

The main transporters involved in F-ara-A uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[6][7] Specifically, hENT1 and hENT2 have been identified as key players in the facilitated diffusion of F-ara-A into cells.[6][8] While hCNT3 has also been implicated, its role in fludarabine uptake in certain cancer cells like CLL is less clear, with some studies suggesting cytoplasmic rather than plasma membrane localization.[7] The expression levels of these transporters can significantly influence the intracellular concentration of F-ara-A and, consequently, the drug's effectiveness.[7][8]

Intracellular Metabolism and Activation

Once inside the cell, F-ara-A undergoes a series of phosphorylation events to become the active cytotoxic agent, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP).[9][10] This metabolic activation is a multi-step process initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first and rate-limiting step: the conversion of F-ara-A to 2-fluoro-ara-adenosine monophosphate (F-ara-AMP).[1][11] Subsequently, other kinases phosphorylate F-ara-AMP to the diphosphate (F-ara-ADP) and finally to the active triphosphate (F-ara-ATP).[11]

The activity of dCK is a crucial factor in determining the extent of F-ara-ATP accumulation and, therefore, the sensitivity of cancer cells to fludarabine.[1][9] The intracellular concentration of F-ara-ATP is the primary determinant of the drug's cytotoxic effects.[11]

Mechanism of Action of F-ara-ATP

The active metabolite, F-ara-ATP, exerts its cytotoxic effects through multiple mechanisms, primarily by disrupting DNA synthesis and inducing apoptosis.[3][9]

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits several key enzymes involved in DNA replication, including DNA polymerase α, δ, and ε.[5][12][13] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication.[3][9]

-

Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[3][5] This inhibition depletes the intracellular pool of deoxynucleotides, further impeding DNA synthesis.

-

Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to inhibition of transcription and RNA processing.[1][3]

-

Induction of Apoptosis: The accumulation of DNA damage caused by F-ara-ATP triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3]

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of Fludarabine (F-ara-A)

| Parameter | Value | Reference |

| Plasma Half-Life | Approximately 10-20 hours | [2][4] |

| Bioavailability (Oral) | ~55% | [12][14] |

| Peak Plasma Concentration (25 mg/m² IV) | ~3 µmol/L | [1] |

| Renal Clearance | ~40% of total body clearance | [15] |

Table 2: Cellular Metabolism and Activity of Fludarabine

| Parameter | Value | Reference |

| Rate-limiting enzyme for activation | Deoxycytidine kinase (dCK) | [1][9] |

| Primary active metabolite | F-ara-ATP | [9][10] |

| Ki for DNA polymerase α | 1.1 µM | [13] |

| Ki for DNA polymerase δ | 1.3 µM | [13] |

Detailed Experimental Protocols

Cellular Uptake Assay for F-ara-A

This protocol outlines a general method for assessing the cellular uptake of F-ara-A, which can be adapted for specific cell lines.

Materials:

-

Adherent or suspension cancer cell line of interest

-

Cell culture medium and supplements

-

Radiolabeled [³H]-F-ara-A or a fluorescently labeled F-ara-A analog

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs)

-

Multi-well cell culture plates (24- or 96-well)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates to achieve a near-confluent monolayer (for adherent cells) or a specific cell density (for suspension cells) at the time of the assay.[16]

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.[17] Add fresh assay buffer and pre-incubate the cells at 37°C for a defined period (e.g., 15-30 minutes). For inhibitor studies, add the specific transporter inhibitor during this step.

-

Initiation of Uptake: Initiate the uptake by adding the radiolabeled or fluorescently labeled F-ara-A to each well at the desired concentration.[17]

-

Incubation: Incubate the plates at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the F-ara-A solution and washing the cells multiple times with ice-cold assay buffer containing the appropriate inhibitor to prevent efflux.[17]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

For radiolabeled F-ara-A, measure the radioactivity in the cell lysate using a scintillation counter.[17]

-

For fluorescently labeled F-ara-A, measure the fluorescence using a plate reader.

-

-

Data Normalization: Normalize the uptake data to the protein concentration of the cell lysate or the cell number.

Quantification of Intracellular F-ara-ATP by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the active metabolite F-ara-ATP from cells.

Materials:

-

Cell sample (e.g., peripheral blood mononuclear cells or cultured cancer cells) treated with fludarabine

-

Methanol (ice-cold, 70%) containing a suitable buffer (e.g., Tris buffer)

-

Internal standard (e.g., a stable isotope-labeled F-ara-ATP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Centrifuge

Procedure:

-

Cell Lysis and Extraction:

-

Collect a known number of cells (e.g., 5 million).

-

Lyse the cells by adding ice-cold 70% methanol containing the internal standard.[6]

-

Vortex the mixture and incubate on ice to precipitate proteins.

-

Centrifuge at high speed to pellet the cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular metabolites.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Detect and quantify F-ara-ATP and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of F-ara-ATP.

-

Calculate the concentration of F-ara-ATP in the cell extract based on the standard curve and normalize to the cell number.

-

Visualizing Cellular Pathways and Workflows

Caption: Cellular uptake and metabolic activation pathway of this compound.

Caption: General experimental workflow for studying Fludarabine pharmacology.

References

- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Oncology [pharmacology2000.com]

- 6. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of fludarabine-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fludarabine uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. selleckchem.com [selleckchem.com]

- 14. ascopubs.org [ascopubs.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Fludarabine Phosphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fludarabine phosphate, a purine analog antimetabolite widely used in the treatment of hematologic malignancies. This document details its mechanism of action, pharmacokinetic profile, and impact on cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

This compound is a prodrug that, upon intravenous administration, is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[1][2] This metabolite is then transported into cells and intracellularly phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[2][3][4] The cytotoxicity of fludarabine is primarily mediated by F-ara-ATP through a multi-faceted approach that disrupts DNA synthesis and induces apoptosis.[1][4]

The primary mechanisms of action of F-ara-ATP include:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases α, δ, and ε, crucial enzymes for DNA replication and repair.[1] Its incorporation into the DNA strand leads to chain termination, thereby halting further DNA elongation.[1][4]

-

Inhibition of Ribonucleotide Reductase: This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][4] By inhibiting ribonucleotide reductase, F-ara-ATP depletes the intracellular pool of deoxynucleotides necessary for DNA synthesis.[4]

-

Inhibition of DNA Primase and DNA Ligase I: F-ara-ATP also hinders the activity of DNA primase and DNA ligase I, further compromising DNA replication and repair processes.[1][3]

-

Induction of Apoptosis: The incorporation of F-ara-ATP into DNA triggers DNA damage response pathways, leading to cell cycle arrest and programmed cell death (apoptosis).[4] Fludarabine-induced apoptosis has been shown to involve the activation of caspases.[4][5] It can also be incorporated into RNA, disrupting RNA processing and function, which further contributes to apoptosis.[4]

Metabolic Activation and Cellular Uptake

The conversion of this compound to its active form is a critical determinant of its therapeutic efficacy. The following diagram illustrates the key steps in its metabolic activation.

Signaling Pathway Modulation: The STAT1 Connection

Beyond its direct effects on DNA synthesis, fludarabine has been shown to modulate intracellular signaling pathways, contributing to its immunosuppressive effects. A key target is the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. Fludarabine can inhibit the cytokine-induced activation of STAT1 and STAT1-dependent gene transcription.[6] This is achieved through a specific depletion of STAT1 protein and mRNA.[6] The inhibition of STAT1 signaling is a significant contributor to the profound and prolonged immunosuppression observed in patients treated with fludarabine.[6]

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profile of fludarabine is characterized by its rapid conversion to F-ara-A. The following tables summarize key pharmacokinetic parameters from studies in cancer patients.

Table 1: Pharmacokinetics of F-ara-A after Intravenous Administration of this compound

| Parameter | Value | Reference |

| Distribution Half-life (t½α) | 0.60 hours | [7] |

| Terminal Half-life (t½β) | 9.3 - 20 hours | [2][7] |

| Plasma Clearance | 9.07 ± 3.77 L/h/m² | [7] |

| Steady State Volume of Distribution | 96.2 ± 26.0 L/m² | [7] |

| Renal Excretion | ~24% ± 3% of F-ara-A | [7] |

Table 2: Bioavailability of Oral this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~55-58% | [8][9] |

Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

Fludarabine has demonstrated significant efficacy in the treatment of CLL, particularly in patients refractory to other treatments.

Table 3: Clinical Response to this compound in Refractory CLL

| Study | Number of Patients | Dosing Regimen | Overall Response Rate | Median Time to Response | Median Duration of Disease Control | Median Survival | Reference |

| MDAH | 48 | 22–40 mg/m² daily for 5 days every 28 days | 48% | 7 weeks | 91 weeks | 43 weeks | [2][10] |

| SWOG | 31 | 15–25 mg/m² daily for 5 days every 28 days | 32% | 21 weeks | 65 weeks | 52 weeks | [2][10] |

| NCI Group C Protocol | 703 (assessable) | N/A | 32% | N/A | 13.1 months | 12.6 months | [11] |

Experimental Protocols

In Vitro Apoptosis Induction Assay

This protocol describes a method to assess fludarabine-induced apoptosis in leukemia cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with fludarabine.

Materials:

-

Leukemic cell line (e.g., B-CLL cells)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate leukemic cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of fludarabine (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., sterile water or PBS).

-

Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within 1 hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of fludarabine-treated cells using PI staining and flow cytometry.

Objective: To determine the effect of fludarabine on cell cycle progression.

Materials:

-

Leukemic cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density and treat with fludarabine as described in the apoptosis assay.

-

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Decant the ethanol and wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (FL2).

-

Generate a histogram of cell count versus DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

This compound remains a cornerstone in the treatment of certain hematologic cancers, owed to its potent and multifaceted mechanism of action. As a purine analog antimetabolite, its ability to inhibit key enzymes in DNA synthesis and induce apoptosis provides a powerful therapeutic effect. Understanding its metabolic activation, impact on signaling pathways such as STAT1, and its pharmacokinetic profile is crucial for optimizing its clinical use and for the development of novel combination therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the cellular and molecular effects of this important chemotherapeutic agent.

References

- 1. Oncology [pharmacology2000.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Fludarabine-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of this compound (NSC 312887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study of single doses of oral this compound in patients with "low-grade" non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fludarabine: Package Insert / Prescribing Information [drugs.com]

- 11. Treatment of refractory chronic lymphocytic leukemia with this compound via the group C protocol mechanism of the National Cancer Institute: five-year follow-up report - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fludarabine Phosphate in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine Phosphate (also known as Fludara®) is a synthetic purine nucleoside analog and a potent antineoplastic agent.[1][2] It is a chemotherapy drug widely used in the treatment of hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas.[1][3] this compound is a prodrug that, once administered, is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[2][4] This form is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts the drug's cytotoxic effects.[4][5][6] Its multifaceted mechanism of action, which targets DNA synthesis and induces programmed cell death (apoptosis), makes it a valuable tool for in vitro cancer research.[3][5]

Mechanism of Action

This compound's cytotoxic activity is primarily mediated by its active triphosphate form, F-ara-ATP.[4] Once formed within the cell, F-ara-ATP disrupts cellular processes through several key mechanisms:

-

Inhibition of DNA Synthesis : F-ara-ATP competitively inhibits multiple enzymes crucial for DNA replication.[2][4] It acts as a direct inhibitor of DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase.[2][5] The incorporation of F-ara-ATP into a growing DNA strand leads to the termination of DNA elongation, effectively halting DNA synthesis.[3][4]

-

Induction of Apoptosis : The disruption of DNA synthesis and repair processes triggers the cell's damage response pathways, leading to cell cycle arrest and the initiation of apoptosis.[3] Fludarabine has been shown to induce apoptosis in various cancer cell lines, a process involving the activation of caspases (such as caspase-3, -8, and -9) and subsequent cleavage of key cellular proteins like PARP.[7][8][9]

-

RNA Interference : F-ara-ATP can also be incorporated into RNA, which disrupts RNA processing and function, further contributing to its cytotoxic effects.[2][3]

Interestingly, unlike many other antimetabolites, fludarabine is active against both dividing and resting (non-dividing) cells.[1][2]

References

- 1. Fludarabine - Wikipedia [en.wikipedia.org]

- 2. Oncology [pharmacology2000.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Metabolism and action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C10H13FN5O7P | CID 30751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. [Effects of fludarabine on apoptosis and gene expression profile in multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fludarabine Phosphate Dose-Response Curve Analysis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fludarabine phosphate (F-ara-AMP) is a fluorinated purine nucleoside analog and a cornerstone chemotherapeutic agent, primarily utilized in the treatment of hematological malignancies such as B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2][3] As a prodrug, it undergoes metabolic activation to exert its cytotoxic effects.[4][5][6] Understanding the dose-response relationship of fludarabine in cancer cells is critical for elucidating its mechanisms of resistance and sensitivity, optimizing therapeutic strategies, and discovering effective combination therapies.

This document provides a detailed overview of the mechanism of action of fludarabine, quantitative dose-response data in various cancer cell lines, and comprehensive protocols for conducting dose-response experiments.

Mechanism of Action

This compound is a prodrug that requires cellular uptake and metabolic conversion to become active.[6] After administration, it is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[5] F-ara-A is then transported into cancer cells and rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[4][5]

The cytotoxic effects of F-ara-ATP are multifaceted:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes essential for DNA replication, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[1][4][5] Its incorporation into the DNA strand leads to the termination of DNA elongation.[1]

-

Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers programmed cell death, or apoptosis.[1][7] Fludarabine can also be incorporated into RNA, disrupting its function and further promoting apoptosis.[1] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[1][8]

-

Modulation of Signaling Pathways: Fludarabine has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which is crucial for cell survival in many cancers.[3] It also impacts other survival pathways like PI3K/Akt and MAPK, and its efficacy can be enhanced by inhibitors of these pathways.[9]

Caption: Fludarabine's mechanism of action.

Quantitative Dose-Response Data

The sensitivity of cancer cells to fludarabine is heterogeneous, varying significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this sensitivity. Below is a summary of reported IC50 values for fludarabine in various human cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |

| RPMI 8226 | Multiple Myeloma | 24 h | 1.54 µg/mL | [8][10] |

| MM.1S | Multiple Myeloma | 48 h | 13.48 µg/mL | [8][10] |

| MM.1R | Multiple Myeloma | 48 h | 33.79 µg/mL | [8][10] |

| U266 | Multiple Myeloma | - | 222.2 µg/mL (Resistant) | [8][11] |

| K562 | Chronic Myelogenous Leukemia | 4 h | 3.33 µM | [12] |

| A549 | Lung Carcinoma | 72 h | 47.44 µM | [13] |

| CCRF-CEM | T-cell Leukemia | 72 h | 19.49 µM | [13] |

| HCT-116 | Colorectal Carcinoma | 72 h | 6.6 - 8 µM | [13] |

| HeLa | Cervical Cancer | - | 16 µM | [13] |

| HepG2 | Hepatocellular Carcinoma | 72 h | 20 µM | [13] |

| Huh-7 | Hepatocellular Carcinoma | 72 h | 30 - 60.1 µM | [13] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 72 h | 0.6 µM to 106 µM | [14] |

Note: IC50 values can vary based on experimental conditions such as assay type, exposure time, and cell density.

Experimental Protocols

Accurate determination of a dose-response curve requires meticulous experimental design and execution. Below are standard protocols for assessing cell viability and apoptosis following fludarabine treatment.

Caption: General experimental workflow.

Protocol: Cell Viability (MTT Assay)

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI 1640 + 10% FCS)[15]

-

This compound (or F-ara-A for in vitro studies)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for 'no cell' (media only) and 'vehicle control' (cells + drug vehicle) controls.

-

Adherence: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

-

Drug Preparation: Prepare a 2X stock solution of fludarabine in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate fludarabine dilution or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of fludarabine as described in the viability protocol.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.[16] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Data Analysis and Interpretation

The data generated from the viability or apoptosis assays are used to construct a dose-response curve and calculate the IC50 value.

Caption: Data analysis logical workflow.

-

Normalization: Convert raw data (e.g., absorbance) to percentage viability. Subtract the average of the 'no cell' blank from all other readings. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells, which is set to 100%.

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

-

Plotting: Create a scatter plot with the drug concentration on the x-axis (typically on a logarithmic scale) and the corresponding % viability on the y-axis.

-

Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, such as a four-parameter sigmoidal dose-response curve.

-

IC50 Calculation: The software will calculate the IC50 value, which is the concentration of fludarabine required to inhibit cell viability by 50%.

Conclusion

This compound is a potent antineoplastic agent with a complex mechanism of action that culminates in the inhibition of DNA synthesis and induction of apoptosis.[1][4] Dose-response analysis is a fundamental tool for characterizing its cytotoxic effects in different cancer contexts. The protocols and data presented in this application note provide a framework for researchers to conduct robust in vitro evaluations of fludarabine, facilitating a deeper understanding of its therapeutic potential and the development of more effective cancer therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Utilizing Fludarabine Phosphate in Xenograft Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fludarabine phosphate in preclinical xenograft mouse models of leukemia. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this important antimetabolite.

Introduction